molecular formula C12H12Cl2N2OS B2511713 N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide CAS No. 1385431-43-5

N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide

Cat. No.: B2511713
CAS No.: 1385431-43-5
M. Wt: 303.2
InChI Key: PYAZFBUYPHBADW-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyanomethyl group, a dichlorophenyl group, and an ethylsulfanyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl mercaptan to yield the ethylsulfanyl derivative. The final step involves the reaction of this intermediate with cyanomethylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide involves its interaction with specific molecular targets. The cyanomethyl group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structural features allow for diverse applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

N-(cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c1-8(18-7-12(17)16-5-4-15)9-2-3-10(13)11(14)6-9/h2-3,6,8H,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAZFBUYPHBADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)SCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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